![molecular formula C21H21N3O2S B2768926 N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034539-62-1](/img/structure/B2768926.png)
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is complex, with several functional groups. It includes a thiophene ring, a carboxamide group, and a piperidine ring . The binding mode of similar compounds with proteins has shown that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction can form between the agonist and the protein .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can react with CS2 in the presence of a catalytic amount of DBU to produce 2-aminothiophenes . They can also react with potassium thioacetate under a tandem allylic substitution/5-exo-dig annulation/aromatization to produce 2,4-substituted thiophenes .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic derivatives, showing versatility in chemical reactions. For instance, benzo[b]thiophen-2-yl-hydrazonoesters were synthesized by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate, leading to a range of derivatives including pyrazole, isoxazole, and pyrimidine, showcasing the compound's potential in creating a variety of heterocyclic structures (Mohareb et al., 2004).
Pharmacological Potential
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide derivatives have been explored for their pharmacological potential, including as cholinesterase inhibitors, which could be beneficial in treating diseases like Alzheimer's. Novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide were synthesized and found to be effective dual inhibitors of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with some compounds showing significant inhibition compared to the standard donepezil, indicating their potential in therapeutic applications (Kausar et al., 2021).
Chemical Structure-Activity Relationship
The compound's derivatives have been a subject of structure-activity relationship (SAR) studies, particularly as endothelin receptor-A antagonists, showing that specific modifications to the aryl group can enhance potency. Such studies help in understanding how structural changes affect biological activity, guiding the development of more effective and selective therapeutic agents (Wu et al., 1997).
Enzyme Inhibition
Derivatives of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide have been investigated as inhibitors for various enzymes, showing broad potential in medicinal chemistry. For instance, compounds targeting co-activator associated arginine methyltransferase 1 (CARM1) were designed, with thiophene analogues showing superior potency, highlighting the utility of these derivatives in enzyme inhibition studies (Allan et al., 2009).
Anti-inflammatory and Antioxidant Properties
Additionally, some derivatives have shown promising anti-inflammatory and antioxidant properties, further expanding the compound's applicability in therapeutic research. Specifically, certain derivatives inhibited the expression of adhesion molecules like E-selectin and ICAM-1, offering potential as anti-inflammatory agents (Boschelli et al., 1995).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in the design of new drugs .
Mode of Action
Piperidine derivatives are known to interact with various targets in the body, leading to a range of biological effects . The specific interactions of N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s important to note that piperidine derivatives can influence a variety of biochemical pathways, depending on their specific targets . The downstream effects of these interactions can vary widely, contributing to the diverse pharmacological applications of piperidine derivatives .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, and antitumor effects . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Future Directions
Thiophene-based analogs have been a topic of interest for medicinal chemists due to their wide range of therapeutic properties . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(19-12-16-4-1-2-6-18(16)27-19)23-13-15-7-10-24(11-8-15)21(26)17-5-3-9-22-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYHZVDTNZQSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide |
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